![molecular formula C16H10N2OS B5603130 4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B5603130.png)
4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one
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Overview
Description
4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}benzoic acid
- 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one
- 10-bromo-4-{[4-(dimethylamino)phenyl]methylidene}-5-thia-2,7,12-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one
Uniqueness
4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms within its tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Chemical Structure
- IUPAC Name : 4-(phenylmethylidene)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one
- Molecular Formula : C15H12N2S
- Molecular Weight : Approximately 252.33 g/mol
The structure features a unique bicyclic system with thia and diazatricycle components which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
This suggests a promising role in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Reactive Oxygen Species (ROS) generation : Induction of oxidative stress leading to cellular damage.
- Apoptotic pathways activation : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of derivatives were synthesized based on the core structure of the compound and tested against common pathogens. Results indicated that modifications in the phenyl ring significantly enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
A research group conducted a series of experiments to evaluate the cytotoxic effects on various cancer cell lines. The results led to further exploration into structural modifications that could improve selectivity and reduce toxicity to normal cells.
Properties
IUPAC Name |
(2Z)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRFKOPFYXHEU-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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